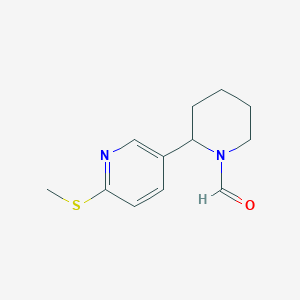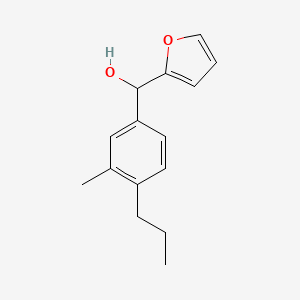
Furan-2-yl(3-methyl-4-propylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2-yl(3-methyl-4-propylphenyl)methanol: is an organic compound that belongs to the class of furans, which are heterocyclic aromatic compounds containing a furan ring. This compound is characterized by the presence of a furan ring attached to a phenyl group substituted with methyl and propyl groups, and a methanol group. Furans and their derivatives have gained significant attention due to their diverse applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Furan-2-yl(3-methyl-4-propylphenyl)methanol typically involves the reaction of furan derivatives with substituted benzaldehydes. One common method is the condensation reaction between furan-2-carboxaldehyde and 3-methyl-4-propylbenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid (PTSA), under reflux conditions . The reaction is followed by reduction using a reducing agent like sodium borohydride to yield the desired methanol derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as employing renewable feedstocks and minimizing waste, can make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: Furan-2-yl(3-methyl-4-propylphenyl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, halogens.
Major Products Formed:
Oxidation: Furan-2-yl(3-methyl-4-propylphenyl)carboxaldehyde, Furan-2-yl(3-methyl-4-propylphenyl)carboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
Furan-2-yl(3-methyl-4-propylphenyl)methanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Furan-2-yl(3-methyl-4-propylphenyl)methanol involves its interaction with specific molecular targets and pathways. For example, as a protein tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity and thereby inhibiting signal transduction pathways involved in cell proliferation and survival . This mechanism makes it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Furan-2-ylmethanol: A simpler derivative with a hydroxymethyl group attached to the furan ring.
Furan-3-methanol: Another furan derivative with a hydroxymethyl group at the 3-position of the furan ring.
2,5-Dimethylfuran: A furan derivative with two methyl groups at the 2 and 5 positions.
Uniqueness: Furan-2-yl(3-methyl-4-propylphenyl)methanol is unique due to the presence of both a furan ring and a substituted phenyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H18O2 |
|---|---|
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
furan-2-yl-(3-methyl-4-propylphenyl)methanol |
InChI |
InChI=1S/C15H18O2/c1-3-5-12-7-8-13(10-11(12)2)15(16)14-6-4-9-17-14/h4,6-10,15-16H,3,5H2,1-2H3 |
InChI-Schlüssel |
RFVCLOOFRXXRMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=C(C=C1)C(C2=CC=CO2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11809434.png)


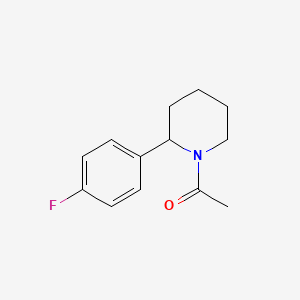

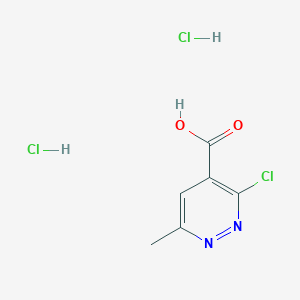
![2-(3,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11809464.png)
![7-Ethoxy-2-methylbenzo[d]thiazole](/img/structure/B11809483.png)
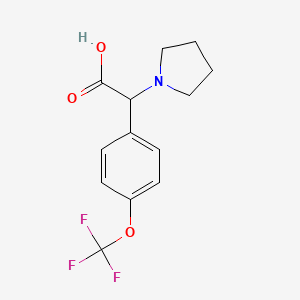
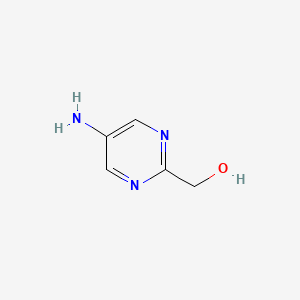

![1-(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid](/img/structure/B11809527.png)
